2-(5-ethyl-2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetic acid

Description

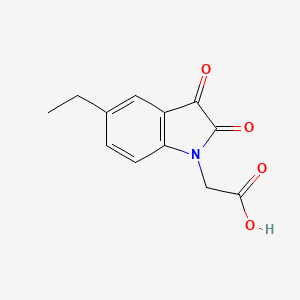

Chemical Structure and Properties 2-(5-Ethyl-2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetic acid (CAS: 19612-79-4) is an indole derivative characterized by a diketone-modified indole core (2,3-dioxo-2,3-dihydro-1H-indol-1-yl) linked to an acetic acid moiety via a methylene bridge. The ethyl substituent at the 5-position of the indole ring distinguishes it from simpler analogs. Its molecular formula is C₁₂H₁₁NO₄, with a molecular weight of 245.22 g/mol . The compound’s structure (Fig. 1) has been confirmed via crystallographic studies using software like SHELXL, which is widely employed for small-molecule refinement .

Structure

3D Structure

Properties

IUPAC Name |

2-(5-ethyl-2,3-dioxoindol-1-yl)acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO4/c1-2-7-3-4-9-8(5-7)11(16)12(17)13(9)6-10(14)15/h3-5H,2,6H2,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWOZWOSEGWGXMY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(C=C1)N(C(=O)C2=O)CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19612-79-4 | |

| Record name | 2-(5-ethyl-2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-ethyl-2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetic acid typically involves the construction of the indole ring followed by functionalization at specific positions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . The resulting indole can then be further modified to introduce the ethyl and acetic acid groups.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of catalysts and controlled reaction conditions to ensure the efficient formation of the desired product .

Chemical Reactions Analysis

Types of Reactions: 2-(5-ethyl-2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Substitution: Electrophilic and nucleophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .

Scientific Research Applications

2-(5-ethyl-2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(5-ethyl-2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetic acid involves its interaction with specific molecular targets and pathways within biological systems. The indole ring system can bind to various receptors and enzymes, modulating their activity and leading to the observed biological effects . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares key structural features and properties of 2-(5-ethyl-2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetic acid with its analogs:

Key Observations :

- Substituent Effects: The ethyl group in the target compound enhances lipophilicity compared to methyl or unsubstituted analogs (e.g., 2-(6-Methyl-1H-indol-3-yl)acetic acid).

- Diketone Modification : The 2,3-dioxo moiety in the target compound and its isoindole analog introduces electron-withdrawing groups, which may influence reactivity and binding interactions.

Key Findings :

- E3 Ligase Modulation : The isoindole analog demonstrates utility in proteolysis-targeting chimeras (PROTACs), highlighting the versatility of diketone-modified indoles in drug discovery.

Biological Activity

2-(5-ethyl-2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetic acid, with the molecular formula CHNO, is a compound of significant interest due to its potential biological activities. This article reviews its structural characteristics, biological properties, and therapeutic implications based on diverse research findings.

Structural Characteristics

The compound features a complex indole structure with two keto groups and an acetic acid moiety. Its structural representation is crucial for understanding its interaction with biological targets.

Molecular Structure

- Molecular Formula : CHNO

- SMILES : CCC1=CC2=C(C=C1)N(C(=O)C2=O)CC(=O)O

- InChIKey : FWOZWOSEGWGXMY-UHFFFAOYSA-N

Biological Activities

Research indicates that this compound exhibits several biological activities:

Antitumor Activity

Studies have shown that derivatives of indole compounds possess antitumor properties. For instance, compounds similar to this compound have been evaluated for their efficacy against various cancer cell lines.

Case Study:

A study published in Pharmaceuticals highlighted that indole derivatives can inhibit tumor growth by inducing apoptosis in cancer cells through the modulation of apoptotic pathways .

Anti-inflammatory Properties

The compound has been investigated for its anti-inflammatory effects. Indole derivatives are known to inhibit pro-inflammatory cytokines, which may provide therapeutic benefits in conditions like rheumatoid arthritis.

Research Findings:

A review on the therapeutic potential of indole compounds indicated that they could serve as effective anti-inflammatory agents by targeting specific pathways involved in inflammation .

Data Table: Summary of Biological Activities

| Activity Type | Mechanism | Reference |

|---|---|---|

| Antitumor | Induces apoptosis | |

| Anti-inflammatory | Inhibits pro-inflammatory cytokines | |

| Antibacterial | Disrupts bacterial cell walls |

Synthesis and Derivatives

The synthesis of this compound often involves multi-step organic reactions that yield various derivatives with enhanced biological activity. Research on synthetic approaches has demonstrated the versatility of indole-based compounds in medicinal chemistry.

Q & A

Q. What are the recommended spectroscopic techniques for characterizing the structural and electronic properties of 2-(5-ethyl-2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetic acid?

Methodological Answer: A combination of FT-IR, FT-Raman, and NMR spectroscopy is critical for analyzing vibrational modes, electronic transitions, and hydrogen-bonding interactions. For example, FT-IR can identify carbonyl stretching vibrations (C=O) at ~1700–1750 cm⁻¹, while H-NMR reveals proton environments (e.g., indole NH at δ 10–12 ppm and acetic acid protons at δ 3.5–4.0 ppm). Computational methods (DFT/B3LYP) can validate experimental data by simulating molecular geometry and vibrational frequencies .

Q. How can researchers optimize the synthesis of this compound and its derivatives?

Methodological Answer: Synthetic routes often involve esterification or amidation of the acetic acid moiety. For example, refluxing indole derivatives with acetic acid in ethanol with a sulfuric acid catalyst (e.g., 8-hour reflux at 80°C) followed by neutralization (10% Na₂CO₃) and solvent extraction (chloroform) yields intermediates. Purity is enhanced via recrystallization or column chromatography .

Q. What safety precautions are essential during handling and storage?

Methodological Answer:

- Personal Protective Equipment (PPE): Gloves, lab coat, and safety goggles (skin/eye irritation risks; GHS Category 2A/2B) .

- Ventilation: Use fume hoods to avoid inhalation of dust/aerosols.

- Storage: Keep in airtight containers away from oxidizers and moisture. Fire hazards require CO₂ or dry chemical extinguishers .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of this compound?

Methodological Answer: Molecular docking (e.g., AutoDock Vina) and MD simulations assess binding affinity to targets like HIV integrase (see Table 2 in ). Pharmacophore modeling identifies critical functional groups (e.g., indole ring for hydrophobic interactions, carbonyl groups for hydrogen bonding). DFT calculations (e.g., HOMO-LUMO gap) predict reactivity and electronic stability .

Q. What experimental strategies resolve contradictions in reported biological activities (e.g., antimicrobial vs. cytotoxic effects)?

Methodological Answer:

- Dose-Response Studies: Establish IC₅₀ values across multiple cell lines.

- Mechanistic Assays: Use fluorescence-based assays (e.g., DNA intercalation) or enzyme inhibition tests to clarify mode of action.

- Structural-Activity Relationship (SAR): Modify substituents (e.g., ethyl vs. methyl groups) to isolate activity drivers .

Q. How can crystallography improve understanding of its supramolecular interactions?

Methodological Answer: Single-crystal X-ray diffraction (SHELX suite ) resolves packing motifs, such as π-π stacking (indole rings) or hydrogen-bonded dimers (carboxylic acid groups). Twinning or high-resolution data may require SHELXL for refinement. Crystallographic data can validate computational predictions of molecular conformation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.